N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound that features a pyrazole ring, a thiophene ring, and a carboxamide group
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as imidazole and pyrazoline derivatives, have been found to interact with a wide range of targets, including various enzymes and receptors .
Mode of Action
Similar compounds have been shown to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, which can have various downstream effects.
Biochemical Pathways
For instance, imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be through hydrogen bonding as suggested by molecular docking studies .
Cellular Effects
Preliminary studies suggest that it may have potential antifungal activity against certain strains such as Fusarium graminearum, Alternaria solani, and Botrytis cinerea .
Molecular Mechanism
Molecular docking studies suggest that it may form a strong hydrogen bond with succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclocondensation of phenylhydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the ethyl linker: The pyrazole derivative is then reacted with an ethyl halide in the presence of a base to introduce the ethyl linker.
Formation of the thiophene ring: The ethyl-linked pyrazole is then subjected to a cyclization reaction with a suitable thiophene precursor.
Introduction of the carboxamide group: Finally, the thiophene derivative is reacted with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenyl-1H-pyrazol-1-yl)thiophene-2-carboxamide
- N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
- N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzene-2-carboxamide
Uniqueness
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is unique due to the presence of both a pyrazole and a thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-16(15-7-4-10-21-15)17-8-9-19-12-14(11-18-19)13-5-2-1-3-6-13/h1-7,10-12H,8-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRUNTMBDZDBSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.